N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Overview
Description
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is an organic compound characterized by the presence of two hydroxyethyl groups attached to a central amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide typically involves the reaction of 3-oxobutanamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the desired product. The reaction temperature is maintained at around 140°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Known for its complexation properties with metal ions.
N,N-Bis(2-hydroxyethyl)oleamide: Used in the synthesis of oleamide derivatives.
N,N-Bis(2-hydroxyethyl)glycine: Utilized in buffer solutions for biochemical studies.
Uniqueness: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its dual hydroxyethyl groups provide versatility in forming hydrogen bonds and undergoing substitution reactions, making it a valuable compound in various scientific and industrial applications.
Biological Activity
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, with the CAS number 59692-90-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₈H₁₅NO₄
- Molecular Weight : 189.21 g/mol
- Structure : The compound features two hydroxyethyl groups and a 3-oxobutanamide moiety, which is significant for its biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, often involving the reaction of 3-oxobutanoyl chloride with 2-aminoethanol. The efficiency and yield of synthesis can vary based on the conditions applied, including temperature and solvent choice.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 3-oxobutanamide have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. These studies suggest that modifications to the molecular structure can enhance antibacterial efficacy.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |
---|---|---|---|
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | 2 µg/mL | 99.4% |
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | A. baumannii (MDR) | 16 µg/mL | 98.2% |
These findings indicate that structural modifications can lead to enhanced antimicrobial properties, making them potential candidates for further drug development against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:
- Substituent Positioning : The placement of functional groups on the aromatic ring significantly affects antibacterial potency.
- Hydrophilicity vs. Lipophilicity : Balancing hydrophilic and lipophilic properties is essential for maximizing bioavailability and efficacy.
Research has shown that compounds with nitro substitutions at specific positions exhibit enhanced antibacterial activity while hydrophilic substitutions tend to reduce efficacy .
Case Studies
- Antibacterial Efficacy Against MRSA : A study conducted on various derivatives revealed that certain modifications led to a dramatic increase in activity against MRSA, with an MIC as low as 2 µg/mL.
- Cytotoxicity in Cancer Models : In vitro tests on human cancer cell lines indicated that some derivatives could induce apoptosis effectively, suggesting a pathway for therapeutic development.
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-7(12)6-8(13)9(2-4-10)3-5-11/h10-11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDIXNYKQBMNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615822 | |
Record name | N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59692-90-9 | |
Record name | N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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